molecular formula C20H20N4O5S B2504332 N-(4-(3-((5-acetamido-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-63-2

N-(4-(3-((5-acetamido-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2504332
CAS No.: 1021256-63-2
M. Wt: 428.46
InChI Key: XVTQASKOTKOFDY-UHFFFAOYSA-N
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Description

N-(4-(3-((5-acetamido-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a novel synthetic compound designed for pharmaceutical and biochemical research. This molecule features a thiazole core linked to a furan-2-carboxamide group and a substituted aniline moiety, a structural motif common in compounds with significant biological activity . The presence of the thiazole ring is of particular interest, as this heterocycle is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties . Researchers are exploring such structures for their potential as antitumor agents, given that similar 2-aminothiazole derivatives have demonstrated potent activity in biological screenings . Furthermore, the structural framework of this compound suggests potential as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets, such as ion channels or enzymes . The acetamido and methoxy groups on the phenyl ring provide sites for further chemical modification, allowing researchers to study structure-activity relationships (SAR) and optimize the compound for specific applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

N-[4-[3-(5-acetamido-2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-12(25)21-13-5-7-16(28-2)15(10-13)23-18(26)8-6-14-11-30-20(22-14)24-19(27)17-4-3-9-29-17/h3-5,7,9-11H,6,8H2,1-2H3,(H,21,25)(H,23,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTQASKOTKOFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((5-acetamido-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article aims to provide a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure incorporates several functional groups that may contribute to its biological activity. The presence of the thiazole and furan moieties, along with the acetamido and methoxy substituents, suggests a diverse range of interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant anti-cancer and antimicrobial properties.

Anti-Cancer Activity

In vitro studies have shown that derivatives of furan-2-carboxamide compounds possess notable anti-cancer effects against various cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). For instance:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These findings indicate that the investigated compounds significantly reduce cell viability compared to standard treatments like doxorubicin .

The mechanism through which these compounds exert their anti-cancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cell proliferation. Studies suggest that the presence of electron-donating groups enhances the anti-cancer activity, potentially through increased interaction with cellular targets .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Compounds derived from similar structures demonstrated effective inhibition against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4fB. cereus16230

These results signify considerable antimicrobial activity, suggesting potential applications in treating bacterial infections .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Anti-Cancer Activity : A recent study evaluated a series of furan derivatives against HepG2 cells, revealing that modifications in the phenyl ring significantly influenced cytotoxicity levels, supporting structure–activity relationships (SAR) .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of carbamothioyl-furan derivatives against common pathogens, demonstrating promising results comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Furan Scaffolds

The following compounds share core structural features (thiazole, furan, carboxamide) but differ in substituents, influencing their physicochemical and biological properties:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight Biological Activity (Reported) Reference
Target Compound C₂₀H₂₁N₃O₅S 5-Acetamido-2-methoxyphenyl, furan-2-carboxamide 415.47 Not explicitly reported -
N-(4-(3-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021228-95-4) C₁₉H₂₃N₃O₃S Cyclohexenyl ethyl, furan-2-carboxamide 373.5 Not reported
7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide (CAS 931618-00-7) C₁₅H₁₁ClN₂O₂ Benzofuran, pyridinyl 298.72 Antimicrobial (inferred from class)
N-(5-Methyl-1,2-oxazol-3-yl)-4-phenylquinoline-3-carboxamide hydrochloride (CAS 1171919-80-4) C₂₁H₁₈N₃O₂·HCl Quinoline, oxazole 395.85 Antitumor (inferred from structural analogues)

Key Observations :

  • Bioactivity Trends: Benzofuran derivatives (e.g., CAS 931618-00-7) often exhibit antimicrobial activity, while quinoline-oxazole hybrids (e.g., CAS 1171919-80-4) are linked to antitumor effects .

Target Compound Hypotheses :

  • The acetamido and methoxy groups may enhance binding to kinase domains or DNA repair enzymes, similar to thiadiazole antitumor agents .
  • The absence of sulfonamide groups (cf. ) could reduce off-target interactions, improving selectivity .

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